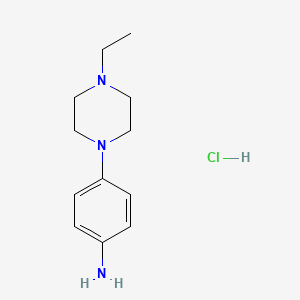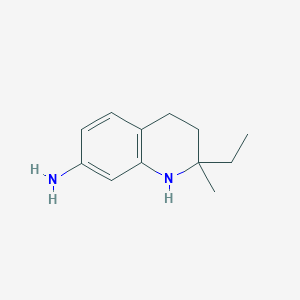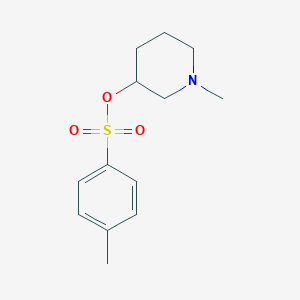![molecular formula C14H20N2 B3250219 Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine CAS No. 201654-33-3](/img/structure/B3250219.png)
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine
Descripción general
Descripción
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine is a spirocyclic compound characterized by its unique structure where two rings share a single spiro atom. This compound is part of the broader class of spiro heterocycles, which are known for their rigid spatial structure that enhances potential binding with biochemical targets such as enzymes, receptors, and ion channels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves the Stollé type reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride to produce 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates can then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve multicomponent reactions (MCRs) due to their efficiency in generating complex structures in a single step. For instance, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in H2O/EtOH at 50°C has been reported .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for the Stollé type reaction, and various dinucleophiles for cyclocondensation reactions . Reaction conditions often involve refluxing in anhydrous toluene or using catalytic amounts of bases like DBU in mixed solvents .
Major Products
The major products formed from these reactions include spirocyclic diones and other polyheterocyclic systems, which are characterized by their enhanced biological activity and potential medicinal applications .
Aplicaciones Científicas De Investigación
Spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential interactions with biochemical targets such as enzymes and receptors.
Industry: Utilized in the development of new materials with unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves its interaction with specific molecular targets. The rigid spirocyclic structure enhances its binding affinity to enzymes, receptors, and ion channels, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro heterocycles such as spiro-azetidin-2-one, spiro-pyrrolidine, spiro-indolone, and spiro-pyran derivatives . These compounds share the characteristic spiro atom but differ in the nature of the rings and the specific functional groups attached.
Uniqueness
What sets spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine apart is its specific quinoline and cyclohexane ring system, which imparts unique biological activities and physicochemical properties.
Propiedades
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-5-4-11-6-9-14(16-13(11)10-12)7-2-1-3-8-14/h4-5,10,16H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLWHFXAQLHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide](/img/structure/B3250145.png)






![3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline](/img/structure/B3250192.png)


![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)


![8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3250242.png)
